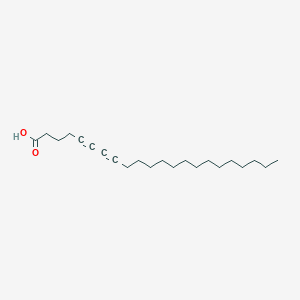

5,7-Docosadiynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

docosa-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-14,19-21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCYROIQAAHHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407829 | |

| Record name | 5,7-DOCOSADIYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178560-65-1 | |

| Record name | 5,7-DOCOSADIYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,7-Docosadiynoic Acid: From Core Properties to Advanced Applications

This guide provides a comprehensive technical overview of 5,7-Docosadiynoic acid (DCDA), an amphiphilic molecule renowned for its capacity to form chromatic polymers.[1] We will delve into its fundamental chemical structure, the mechanism of its hallmark topochemical polymerization, and its subsequent application in cutting-edge fields such as biosensing and drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this smart material.

Core Chemical Identity and Physicochemical Properties

This compound is a long-chain fatty acid distinguished by a conjugated diacetylene (diyne) moiety at the 5th and 7th carbon positions.[2] This diyne group is the cornerstone of its functionality, enabling a unique solid-state polymerization reaction. The molecule is amphiphilic, possessing a hydrophilic carboxylic acid headgroup and a long, hydrophobic 22-carbon tail. This dual nature is critical for its self-assembly into ordered structures like vesicles and monolayers, a prerequisite for polymerization.[1]

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 178560-65-1 | [1][3] |

| Molecular Formula | C₂₂H₃₆O₂ | [1][4] |

| Molecular Weight | 332.52 g/mol | [1][4] |

| Melting Point | 68-69°C | [4] |

| Appearance | Off-White Solid | [4] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [4] |

| Storage Temperature | -20°C | [4] |

| Topological Polar Surface Area | 37.30 Ų | [5] |

| logP | 7.44 | [5] |

The Phenomenon of Topochemical Polymerization

The most significant property of this compound is its ability to undergo topochemical polymerization. This is a solid-state reaction where the monomer units are converted into a polymer without disrupting the crystal lattice. For this to occur, the diacetylene monomers must be precisely aligned.[6]

Causality Behind the Mechanism: The self-assembly of DCDA into structures like vesicles or Langmuir-Blodgett films forces the molecules into a highly ordered state. This packing brings the reactive diacetylene groups of adjacent molecules into the correct proximity and orientation—a tilt angle of approximately 45° and a spatial distance of about 5 Å.[6] Upon exposure to 254 nm UV radiation, a 1,4-addition reaction is initiated across the conjugated diyne systems of neighboring molecules.[7][8] This chain reaction creates a conjugated polymer backbone of alternating double and triple bonds (ene-yne), known as a polydiacetylene (PDA).[8][9]

The resulting PDA polymer is intensely blue, with a maximum absorbance (λmax) around 640 nm.[6][10] This color arises from the extensive π-conjugated system in the polymer backbone.[6]

Caption: Workflow of DCDA polymerization and chromatic transition.

Chromatic Transitions: The Basis of Sensing

The utility of DCDA-derived polydiacetylenes in sensing applications stems from their remarkable chromatic properties. The blue-phase PDA is a metastable state. When subjected to external stimuli—such as heat, pH changes, mechanical stress, or the binding of a biological molecule—the polymer backbone undergoes a conformational change.[6][8] This distortion disrupts the planarity of the π-conjugated system, causing a colorimetric transition from blue to red (λmax ~540 nm).[9][10] This transition is often accompanied by the emergence of fluorescence, changing from a non-fluorescent blue state to a highly fluorescent red state.[9][11]

This blue-to-red transition is the core principle behind PDA-based biosensors. By modifying the carboxylic acid headgroup of DCDA with specific recognition elements (e.g., antibodies, aptamers, peptides), vesicles can be engineered to respond selectively to target analytes.[12] The binding event at the vesicle surface creates a localized mechanical stress, triggering the chromatic shift.

Key Applications and Experimental Protocols

The unique properties of this compound have led to its application in diverse fields, most notably in the development of biosensors and as a stabilizing agent in drug delivery systems.[12][13]

Application in Biosensor Development

PDA vesicles serve as versatile platforms for creating label-free colorimetric and fluorogenic biosensors.[8][9] These systems can be designed to detect a wide array of targets, including viruses, bacteria, proteins, and small molecules.[12]

Workflow for a PDA-Based Biosensor:

-

Vesicle Formulation: DCDA is co-formulated with functionalized lipids that act as receptors for the target analyte.

-

Polymerization: The vesicle solution is irradiated with UV light to form the blue-phase PDA.

-

Detection: The target analyte is introduced. Binding to the receptors on the vesicle surface induces stress, causing a visible blue-to-red color change.

-

Quantification: The response can be quantified using UV-Vis spectroscopy to measure the change in absorbance.

Caption: Experimental workflow for a DCDA-based colorimetric biosensor.

Application in Drug Delivery

Photopolymerizable lipids like DCDA and its derivatives are used to enhance the stability of liposomal drug carriers.[13] By polymerizing the diacetylene moieties within the lipid bilayer, a more robust and less permeable vesicle is formed. This increased stability can prevent premature drug leakage. Furthermore, the permeability of these artificial lipid bilayers can be controlled via UV activation, offering potential for triggered drug release strategies.[13][14]

Experimental Protocol: Preparation of DCDA Vesicles

This protocol describes the solvent injection method, a common and scalable technique for preparing DCDA vesicles.[9][11]

Self-Validation and Causality: This method is chosen for its ability to produce vesicles with a relatively uniform size distribution. Heating the water above the monomer's melting point (68-69°C) is crucial to ensure proper self-assembly as the ethanol-dissolved lipids are injected, preventing the formation of large, unstructured aggregates.[4][9] The subsequent refrigeration step allows the vesicles to anneal and stabilize into well-ordered bilayers, which is essential for effective polymerization.

Step-by-Step Methodology:

-

Monomer Solution: Prepare a 2 mg/mL solution of this compound in ethanol.[9]

-

Aqueous Phase: Heat 15 mL of deionized water in a flask to 75-80°C (5-10°C above the DCDA melting point).[9] Stir vigorously.

-

Injection: Slowly inject 500 µL of the DCDA/ethanol solution into the heated, stirring water.[9] A cloudy suspension will form as the lipids self-assemble.

-

Evaporation & Assembly: Continue to stir the solution vigorously at the elevated temperature for approximately 1 hour to ensure the complete evaporation of ethanol and the formation of stable vesicles.[9]

-

Annealing: Remove the vesicle solution from heat and refrigerate it overnight (typically at 4°C). This allows the lipid bilayers to anneal into a more ordered state, which is critical for successful polymerization.[8][11]

-

Characterization (Optional but Recommended): Analyze the vesicle size and distribution using Dynamic Light Scattering (DLS).

Experimental Protocol: UV Polymerization and Characterization

This protocol details the process of polymerizing the prepared DCDA vesicles and confirming the chromatic transition.

Self-Validation and Causality: A UV wavelength of 254 nm is standard as it provides the necessary energy to initiate the 1,4-addition reaction in the diacetylene groups without causing excessive damage to other components.[7][8] Polymerization progress is monitored with UV-Vis spectroscopy; a successful reaction is validated by the appearance of a characteristic absorbance peak around 640 nm, confirming the formation of the conjugated ene-yne backbone.[6] The duration of UV exposure is a critical parameter; longer exposure times can lead to higher polymer conversion and more stable PDA structures.[6]

Step-by-Step Methodology:

-

Preparation: Place the annealed DCDA vesicle solution in a suitable container (e.g., a quartz cuvette or a small beaker).

-

UV Irradiation: Expose the solution to a 254 nm UV lamp.[6][8] The distance from the lamp and the exposure time are key parameters to optimize. A typical starting point is 15-20 minutes of exposure.[6][8] The solution should turn a distinct blue color.

-

Primary Characterization: Measure the UV-Vis absorption spectrum of the polymerized solution. A successful polymerization is indicated by a strong absorbance maximum around 640 nm.[6]

-

Inducing Chromatic Shift (Test): To confirm the responsiveness of the vesicles, induce a color change by heating a small aliquot of the blue solution above 60°C or by adding a solvent like ethanol.[10]

-

Secondary Characterization: Measure the UV-Vis spectrum of the red-phase solution. The primary peak at ~640 nm will decrease, and a new peak around 540 nm will appear, confirming the chromatic transition.[10]

Conclusion and Future Outlook

This compound is a powerful molecular building block that bridges the gap between materials science and biotechnology. Its capacity for self-assembly and topochemical polymerization gives rise to polydiacetylenes, a class of smart polymers with easily detectable chromatic responses to a variety of stimuli. The protocols and principles outlined in this guide demonstrate the robustness and versatility of DCDA-based systems. Future research will likely focus on enhancing the specificity and sensitivity of PDA biosensors through novel headgroup engineering and integrating these materials into more complex devices for point-of-care diagnostics and advanced drug delivery platforms.

References

-

Okada, S., et al. (2000). Photopolymerization of Diacetylene Lipid Bilayers and Its Application to the Construction of Micropatterned Biomimetic Membranes. Langmuir. Retrieved from [Link][15]

-

Sapper, D., et al. (2018). Characterization of Robust and Free-Standing 2D-Nanomembranes of UV-Polymerized Diacetylene Lipids. Langmuir. Retrieved from [Link][7]

-

Jelinek, R., & Taba, B. (2020). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. Chemosensors. Retrieved from [Link][9]

-

Wang, Y., et al. (2021). Advances in Fabrication of Polydiacetylene Vesicles and Their Applications in Medical Detection. Frontiers in Chemistry. Retrieved from [Link][12]

-

de O. Silva, J. R., et al. (2014). EFFECT OF UV LIGHT POLYMERIZATION ON THE POLYDIACETYLENE PHOSPHOLIPID NANOVESICLES STRUCTURE. Revista Cubana de Fisica. Retrieved from [Link][8]

-

Tuncaboylu, D. C., et al. (2021). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. Retrieved from [Link][6]

-

Avanti Polar Lipids. (n.d.). Diacetylene Lipids. Retrieved from [Link][13]

-

Yu, G. S., et al. (2008). Preparation of cationic polydiacetylene nanovesicles for in vitro gene delivery. Journal of Nanoscience and Nanotechnology. Retrieved from [Link][14]

-

Su, S., et al. (2018). Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator. Key Engineering Materials. Retrieved from [Link][10]

-

Tang, J., et al. (2020). Fabrication of polydiacetylene particles using a solvent injection method. ResearchGate. Retrieved from [Link][11]

-

LIPID MAPS Structure Database. (n.d.). 13Z,16Z-Docosadienoic acid. Retrieved from [Link][5]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 178560-65-1: this compound | CymitQuimica [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. 178560-65-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EFFECT OF UV LIGHT POLYMERIZATION ON THE POLYDIACETYLENE PHOSPHOLIPID NANOVESICLES STRUCTURE - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. avantiresearch.com [avantiresearch.com]

- 14. Preparation of cationic polydiacetylene nanovesicles for in vitro gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of 5,7-Docosadiynoic Acid in Advanced Materials

An In-Depth Technical Guide to the Synthesis and Purification of 5,7-Docosadiynoic Acid

This compound (DCDA) is a long-chain fatty acid characterized by a conjugated diyne functionality within its 22-carbon backbone. Its molecular formula is C₂₂H₃₆O₂ and it has a molecular weight of 332.52 g/mol [1]. This amphiphilic molecule, possessing a hydrophilic carboxylic acid head and a long hydrophobic hydrocarbon tail, is a critical building block in the field of materials science.

The primary significance of DCDA lies in its ability to undergo topochemical polymerization upon exposure to UV irradiation or thermal treatment. This process transforms the monomeric DCDA into polydiacetylene (PDA), a conjugated polymer with unique chromogenic properties[2][3]. PDAs exhibit a distinct blue-to-red color transition, often accompanied by a turn-on fluorescence, in response to a wide array of external stimuli such as temperature, pH, or the binding of specific biomolecules[3][4]. This stimuli-responsive behavior makes PDA-based materials, derived from monomers like DCDA, highly valuable for developing advanced colorimetric sensors for biomedical diagnostics, environmental monitoring, and chemical engineering applications[2][3]. This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of this compound, offering field-proven insights for researchers and developers.

Part 1: Chemical Synthesis of this compound

The synthesis of an unsymmetrical diyne such as this compound is most effectively achieved through a cross-coupling strategy. The Cadiot-Chodkiewicz coupling reaction is the method of choice for this transformation, as it facilitates the selective coupling of a terminal alkyne with a 1-haloalkyne to form a 1,3-diyne, preventing the unwanted homocoupling that can occur in other methods like the Glaser coupling[5][6].

Retrosynthetic Strategy

The core of our synthetic approach is the Cadiot-Chodkiewicz coupling. The target molecule, this compound, has the structure CH₃(CH₂)₁₃-C≡C-C≡C-(CH₂)₃-COOH. A logical retrosynthetic disconnection is made at the C6-C7 bond, which is part of the diyne system. This breaks the molecule into two synthons: a 16-carbon terminal alkyne and a 6-carbon 1-bromoalkyne bearing a carboxylic acid.

-

Synthon A (Nucleophile): 1-Hexadecyne [CH₃(CH₂)₁₃C≡CH]

-

Synthon B (Electrophile): 6-Bromo-5-hexynoic acid [BrC≡C(CH₂)₃COOH]

This strategy allows for the construction of the C22 backbone in a convergent manner.

The Cadiot-Chodkiewicz Coupling Mechanism

This copper-catalyzed reaction proceeds through a well-established mechanism. The process is initiated by the deprotonation of the terminal alkyne (1-hexadecyne) by an amine base, which then forms a copper(I) acetylide intermediate[5]. This copper acetylide then undergoes oxidative addition with the 1-bromoalkyne (6-bromo-5-hexynoic acid). The final step is a reductive elimination that forms the new carbon-carbon bond of the conjugated diyne and regenerates the active copper(I) catalyst, completing the catalytic cycle[7]. The presence of a reducing agent like hydroxylamine hydrochloride is often crucial to maintain the copper in its active Cu(I) oxidation state[5].

Experimental Protocol: Synthesis via Cadiot-Chodkiewicz Coupling

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

1-Hexadecyne

-

6-Bromo-5-hexynoic acid

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Piperidine or other suitable amine base (e.g., diethylamine)

-

Methanol or Ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-hexadecyne (1.0 eq) and a catalytic amount of copper(I) bromide (approx. 0.05 eq) in methanol.

-

Catalyst Activation: Add hydroxylamine hydrochloride (approx. 0.1 eq) to the solution to ensure the copper catalyst remains in the +1 oxidation state.

-

Base Addition: Cool the mixture in an ice bath and add piperidine (2.0 eq) dropwise. Stir for 15 minutes.

-

Coupling Partner Addition: Prepare a solution of 6-bromo-5-hexynoic acid (1.1 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction flask over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add 1 M hydrochloric acid to the residue until the pH is acidic (pH ~2-3) to protonate the carboxylate and any remaining amine base.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Part 2: Purification of this compound

The crude product obtained from the synthesis will contain unreacted starting materials, homocoupled side products, and residual catalyst. A robust purification strategy is essential to achieve the high purity required for polymerization and sensor applications. A multi-step approach involving recrystallization followed by column chromatography is often the most effective.

Visualization of Synthesis and Purification Workflow

The following diagrams illustrate the overall process from starting materials to the final, purified product.

Caption: Workflow for the synthesis of this compound.

Caption: A strategic workflow for purifying this compound.

Method 1: Recrystallization

Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired compound.[8] For long-chain fatty acids, a mixed solvent system is often required.

Causality Behind Solvent Choice: The ideal solvent system will fully dissolve the this compound at an elevated temperature but will have very poor solubility for it at low temperatures, allowing the product to crystallize out while impurities remain in the mother liquor[8]. A non-polar solvent like hexane is a good starting point, with a more polar co-solvent like acetone or ethyl acetate added to aid dissolution.

Step-by-Step Recrystallization Protocol:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., hexane) until the solid just dissolves. If it does not fully dissolve, add a co-solvent (e.g., acetone) dropwise until a clear solution is achieved at the boiling point.

-

Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of a pure crystal lattice that excludes impurities[8].

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the surface.

-

Dry the crystals under vacuum to remove all traces of solvent.

Method 2: Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography is employed. For carboxylic acids, either normal-phase (silica gel) or reversed-phase (C18) chromatography can be effective[9].

Normal-Phase Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane, often with a small amount (0.5-1%) of acetic acid. The acetic acid is crucial as it keeps the carboxylic acid protonated, preventing streaking and improving the peak shape on the column.

-

Principle: The polar carboxylic acid interacts with the polar silica gel. Elution is achieved by increasing the polarity of the mobile phase.

Reversed-Phase Chromatography:

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid added[9].

-

Principle: The non-polar C22 hydrocarbon tail of the molecule interacts with the non-polar C18 stationary phase. Elution occurs as the proportion of the organic solvent in the mobile phase is increased. This technique is particularly useful for separating fatty acids of different chain lengths or degrees of saturation[10][11].

Step-by-Step Column Chromatography Protocol (Normal Phase):

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% acetic acid) and pack it into a glass column.

-

Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading).

-

Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

-

Gradient: Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute the more polar compounds. This compound will elute as the polarity is increased.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Purity Assessment

To validate the success of the purification, the identity and purity of the final product must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic peaks for the alkyl chain, the carbons adjacent to the carboxylic acid, and the sp-hybridized carbons of the diyne.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula of C₂₂H₃₆O₂[1].

-

Melting Point Analysis: A sharp, well-defined melting point is a strong indicator of high purity.

Quantitative Data Summary

The following table provides a representative summary of the quantities and expected outcomes for the synthesis and purification process.

| Parameter | Value/Range | Notes |

| Synthesis Scale | ||

| 1-Hexadecyne | 1.0 eq | The limiting reagent. |

| 6-Bromo-5-hexynoic acid | 1.1 eq | A slight excess is used to ensure full consumption of the more valuable alkyne. |

| CuBr Catalyst | 2-5 mol% | A catalytic amount is sufficient. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp | Initial cooling helps control the exothermic reaction. |

| Reaction Time | 4-8 hours | Monitor by TLC for completion. |

| Yield & Purity | ||

| Crude Yield | 75-90% | Before purification. |

| Purity after Recrystallization | >95% | Highly dependent on the nature of the impurities. |

| Purity after Chromatography | >99% | Considered the gold standard for high-purity materials. |

| Final Yield | 50-70% | Overall yield after all purification steps. |

Conclusion

The synthesis and purification of this compound is a well-defined process that relies on the robust Cadiot-Chodkiewicz coupling reaction. This guide outlines a logical and efficient pathway, from the strategic selection of starting materials to a multi-step purification protocol involving both recrystallization and column chromatography. By understanding the causality behind each experimental choice—from the role of the copper catalyst to the principles of solvent selection in purification—researchers can reliably produce high-purity DCDA. This high-grade material is essential for the subsequent development of advanced polydiacetylene-based sensors and smart materials, enabling further innovation in diagnostics, environmental science, and beyond.

References

-

Lee, J., et al. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. PMC, NIH. Available at: [Link]

-

Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. Available at: [Link]

-

Chavez, J.L. (2023). Polydiacetylenes for Colorimetric Sensing. eScholarship.org, University of California Riverside. Available at: [Link]

-

SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling. Available at: [Link]

-

Al-Lawati, H., et al. (2022). Advances in polydiacetylene development for the design of side chain groups in smart material applications - A mini review. ResearchGate. Available at: [Link]

-

Reddy, B.V.S., et al. (2015). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

-

Du, Q., et al. (2019). Separation of high-purity eicosapentaenoic acid and docosahexaenoic acid from fish oil by pH-zone-refining countercurrent chromatography. PubMed. Available at: [Link]

-

Request PDF. (n.d.). Separation and Purification of Docosahexaenoic Acid‐Phosphatidylcholine Prepared by Enzyme‐Catalyzed Synthesis via Column Chromatography. ResearchGate. Available at: [Link]

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

- European Patent Office. (2002). Method for isolating high-purified unsaturated fatty acids using crystallization. Google Patents.

-

Le, D., et al. (2023). Production of 13C-labeled docosahexaenoic acid from heterotrophic marine microorganisms. NIH. Available at: [Link]

-

PubChem. (n.d.). 5,13-Docosadienoic acid. Available at: [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 5Z,13Z-Docosadienoic acid (HMDB0304818). Available at: [Link]

-

PubChem. (n.d.). 13,16-Docosadienoic acid. Available at: [Link]

- Google Patents. (n.d.). CA2040925C - Method of purifying polyunsaturated aliphatic compounds.

-

Qiu, X. (2003). Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

-

Bault, P., et al. (2017). Method for Determining the Polymer Content in Nonsoluble Polydiacetylene Films: Application to Pentacosadiynoic Acid. PubMed. Available at: [Link]

-

Li, J., et al. (2020). Separation of eicosapentaenoic acid and docosahexaenoic acid by three-zone simulated moving bed chromatography. PubMed. Available at: [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

-

Water Purification. (n.d.). General information on water purification methods. Available at: [Link]

-

LIPID MAPS Structure Database. (n.d.). 13Z,16Z-Docosadienoic acid. Available at: [Link]

-

Calliauw, G., et al. (2018). Influence of Free Fatty Acids as Additives on the Crystallization Kinetics of Cocoa Butter. Journal of Food Research. Available at: [Link]

-

ResearchGate. (n.d.). Downstream processing and purification of eicosapentaenoic (20:5n-3) and arachidonic acids (20:4n-6) from the microalga Porphyridium cruentum. Available at: [Link]

-

McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC, NIH. Available at: [Link]

-

LeChevallier, M. W., et al. (2001). Evaluation of Five Membrane Filtration Methods for Recovery of Cryptosporidium and Giardia Isolates from Water Samples. PMC, NIH. Available at: [Link]

-

Castelló, D., et al. (2019). Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework. MDPI. Available at: [Link]

-

World Health Organization. (n.d.). Treatment methods and performance. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 6. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. teledyneisco.com [teledyneisco.com]

- 10. Separation of high-purity eicosapentaenoic acid and docosahexaenoic acid from fish oil by pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of eicosapentaenoic acid and docosahexaenoic acid by three-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solid-State Polymerization of 5,7-Docosadiynoic Acid

Abstract: This technical guide provides a comprehensive examination of the polymerization mechanism of 5,7-docosadiynoic acid (DA), a cornerstone monomer for the synthesis of polydiacetylenes (PDAs). Tailored for researchers, scientists, and drug development professionals, this document delves into the principles of topochemical polymerization, the critical role of monomer self-assembly, and the factors governing the synthesis of these remarkable chromogenic polymers. We will explore the causality behind experimental choices, present detailed protocols for the preparation and polymerization of DA vesicles, and discuss the analytical techniques essential for characterizing the resulting polymers. Through a combination of in-depth explanation, visual diagrams, and practical methodologies, this guide aims to serve as an authoritative resource for harnessing the potential of polydiacetylenes in advanced materials and biomedical applications.

Introduction: The Significance of Polydiacetylenes

Polydiacetylenes (PDAs) are a unique class of conjugated polymers renowned for their dramatic colorimetric and fluorescent transitions in response to external stimuli.[1][2][3] This responsivity makes them highly attractive materials for a wide array of applications, including biosensors, drug delivery systems, smart packaging, and bioimaging.[1][2][4][5] The polymer backbone, characterized by an alternating ene-yne structure, is formed through a solid-state polymerization process known as topochemical polymerization.[1][6] This reaction is not carried out in solution but within a highly ordered crystalline or self-assembled monomer lattice, typically initiated by UV or gamma irradiation.[1][7][8]

This compound is a canonical amphiphilic diacetylene monomer. Its structure, featuring a hydrophilic carboxylic acid headgroup and a long hydrophobic alkyl chain containing the reactive diacetylene moiety, facilitates the formation of ordered supramolecular assemblies such as vesicles, micelles, and Langmuir-Blodgett films.[2][4] This pre-organization is the critical prerequisite for successful topochemical polymerization, as the reaction is entirely governed by the spatial arrangement of the monomers in the solid state.

The Foundation: Monomer Self-Assembly

The polymerization of this compound is a classic example of a topochemical reaction, meaning the reactivity and the resulting polymer structure are dictated by the geometry of the monomer crystal lattice. For polymerization to occur, the diacetylene monomers must first self-assemble into an ordered array that aligns the reactive groups appropriately.

This alignment is governed by what are known as the Baughman criteria for solid-state polymerization of diacetylenes.[9][10][11][12] These geometric constraints stipulate that for a 1,4-addition reaction to proceed, adjacent monomers in the stack must have a repeat distance (r) of approximately 4.9 Å and the angle (θ) between the diacetylene rod and the stacking axis should be close to 45°.[7][12][13] Van der Waals interactions between the hydrophobic alkyl chains and hydrogen bonding between the carboxylic acid headgroups are the primary non-covalent forces that drive this precise molecular packing.[7][14]

The Core Mechanism: UV-Induced Topochemical Polymerization

The conversion of diacetylene monomers into a conjugated polymer is a chain reaction that can be broken down into three fundamental stages: initiation, propagation, and termination.

Initiation: The Spark of Polymerization

The process is most commonly initiated by exposing the ordered monomer assembly to short-wavelength ultraviolet (UV) light, typically at 254 nm.[1][9][15] The diacetylene units absorb the UV photons, promoting them to an excited state. This leads to the formation of a highly reactive diradical or carbene intermediate, which serves as the starting point for the polymerization chain. While UV irradiation is the most common method, the polymerization can also be initiated by thermal energy or gamma rays.[6][8]

Propagation: Building the Conjugated Backbone

The propagation phase is a cascade of 1,4-addition reactions between adjacent, properly aligned monomer units.[6][7][8] The reactive species generated during initiation attacks the C1 carbon of a neighboring diacetylene monomer, forming a new covalent bond. This process simultaneously creates a new radical at the C4 position of the attacked monomer, which then proceeds to react with the next monomer in the stack.

This domino-like reaction proceeds down the monomer stack, creating the characteristic and highly conjugated ene-yne backbone of the polydiacetylene.[16] The planarity of this π-conjugated system is responsible for the polymer's unique optical properties.

Figure 1: The topochemical polymerization of this compound.

Termination

Chain growth ceases when the propagating radical encounters a lattice defect, an impurity, or the edge of a crystalline domain. The reaction can also terminate if the local concentration of unreacted monomer is depleted or if significant strain builds up within the crystal lattice due to the slight changes in molecular geometry upon polymerization.

The Chromatic Transition: From Blue to Red

Newly synthesized polydiacetylenes typically exhibit a brilliant blue color.[17] This "blue phase" is characterized by a highly ordered, planar polymer backbone with extensive π-electron delocalization, resulting in a strong absorption maximum around 640 nm.[7][13]

Upon exposure to external stimuli—such as heat (thermochromism), mechanical stress (mechanochromism), or changes in the chemical environment (e.g., pH, ligand binding)—the polymer undergoes a conformational change.[18][19][20] This perturbs the planarity of the conjugated backbone, reducing the effective conjugation length.[16] Consequently, the polymer's absorption spectrum shifts to a shorter wavelength, resulting in a visible color change from blue to red (absorption maximum ~540 nm) and the emergence of fluorescence.[1][17] This chromatic transition is the basis for the widespread use of PDAs in sensing applications.[20]

Experimental Protocols

Protocol: Preparation of this compound Vesicles

This protocol details a common method for preparing DA vesicles, a crucial step for achieving the necessary monomer organization in an aqueous environment. The thin-film hydration method is widely used for its simplicity and reliability.[21][22]

Materials:

-

This compound (DA) monomer

-

Chloroform (HPLC grade)

-

Deionized water or desired buffer solution

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (optional, for uniform vesicle size)

Methodology:

-

Monomer Dissolution: Dissolve a known quantity of this compound in chloroform in a round-bottom flask. A typical concentration is 1-5 mg/mL. Swirl gently until the monomer is completely dissolved.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature slightly above the boiling point of the solvent (for chloroform, ~65°C is not suitable; room temperature is sufficient and safer). Apply a gentle vacuum to evaporate the solvent, leaving a thin, uniform film of the monomer on the inner surface of theflask. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

-

Hydration: Add the desired volume of deionized water or buffer to the flask containing the dry lipid film. The final lipid concentration is typically in the range of 1-2 mM.

-

Vesicle Formation: Agitate the flask to hydrate the lipid film. This can be done by vortexing or, more commonly, by sonicating the mixture in a bath sonicator. Sonicate until the solution becomes a uniform, milky-white suspension, which typically takes 15-30 minutes. The temperature should be kept above the phase transition temperature of the lipid, but for DA, sonication at room temperature is usually effective.

-

(Optional) Extrusion: For a more uniform vesicle size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times to obtain unilamellar vesicles of a consistent diameter.

-

Storage: Store the resulting vesicle solution at 4°C in the dark to prevent premature polymerization. The vesicles are typically stable for several days.

Protocol: UV-Induced Polymerization and Spectroscopic Monitoring

This protocol describes the polymerization of the prepared DA vesicles using UV light and how to monitor the process using UV-Vis spectroscopy.

Materials & Equipment:

-

DA vesicle solution (from Protocol 5.1)

-

UV lamp with an emission maximum at 254 nm

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Methodology:

-

Sample Preparation: Transfer the DA vesicle solution to a quartz cuvette.

-

UV Irradiation: Place the cuvette under the 254 nm UV lamp. The distance from the lamp to the sample should be kept consistent for reproducibility.[15]

-

Polymerization: Expose the sample to UV radiation. Visually, the colorless or milky solution will begin to develop a distinct blue color as polymerization proceeds.[7][13] The total irradiation time can vary from a few seconds to several minutes, depending on the lamp intensity and desired degree of polymerization.[13]

-

Spectroscopic Monitoring:

-

Before starting the irradiation, take an initial UV-Vis spectrum (e.g., from 400 nm to 800 nm) to serve as a baseline.

-

At set time intervals (e.g., 30 seconds, 1 minute, 2 minutes, 5 minutes), remove the sample from the UV source and record its UV-Vis absorption spectrum.

-

Monitor the growth of the characteristic blue-phase absorbance peak at approximately 640 nm.[13] The increase in absorbance at this wavelength is directly proportional to the extent of polymerization.

-

-

Data Analysis: Plot the absorbance at 640 nm as a function of irradiation time to obtain a polymerization kinetics curve. Once the absorbance reaches a plateau, the polymerization is considered complete under the given conditions.

Figure 2: Experimental workflow for DA vesicle polymerization.

Quantitative Data Summary

The optical properties of polydiacetylenes are their defining characteristic. The table below summarizes the typical spectroscopic data associated with the two primary chromatic states.

| Chromatic Phase | Typical λmax (nm) | Molar Absorptivity | Fluorescence | Conformation |

| Blue Phase | ~640 nm | High | Non-fluorescent | Planar, ordered backbone |

| Red Phase | ~540 nm | Lower | Fluorescent | Twisted, disordered backbone |

| Table 1: Spectroscopic Properties of Polydiacetylene Chromatic Phases.[7][13][23] |

Conclusion

The polymerization of this compound is a powerful demonstration of topochemical principles, where precise supramolecular organization enables the synthesis of a highly functional conjugated polymer. The process, driven by UV irradiation, transforms self-assembled monomers into the chromatically responsive blue phase of polydiacetylene through a 1,4-addition mechanism. Understanding the interplay between monomer structure, self-assembly, and polymerization conditions is paramount for designing and fabricating advanced PDA-based materials. The ability to control and manipulate the subsequent blue-to-red transition provides a versatile platform for developing next-generation sensors, imaging agents, and smart materials for the biomedical and materials science fields.

References

- Studies of the blue to red phase transition in polydiacetylene nanocomposites and blends. (2009). Materials Research Society Symposium Proceedings.

- Polydiacetylene as a Biosensor: Fundamentals and Applications in the Food Industry. (2025). Food and Bioprocess Technology.

- The mechanism of polydiacetylene blue-to-red transformation induced by antimicrobial peptides. (n.d.). bioRxiv.

- Triggering blue–red transition response in polydiacetylene vesicles: an electrochemical surface plasmon resonance method. (n.d.). Analyst.

- Recent advances on polydiacetylene-based smart materials for biomedical applications. (2020).

- Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. (n.d.). Crystal Growth & Design.

- Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. (2023). ACS Omega.

- Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applic

- Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. (n.d.).

- Recent Developments in Polydiacetylene-Based Sensors. (2019).

- Mechanism of Polydiacetylene Blue-to-Red Transformation Induced by Antimicrobial Peptides. (2020). Macromolecules.

- Polydiacetylene (PDA)

- Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. (n.d.). Frontiers in Chemistry.

- Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy. (2023).

- The diacetylene monomers undergo a 1,4 polymerization upon exposure to heat, ultraviolet or ionizing radiation 1. (n.d.).

- Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. (2023). ACS Omega.

- Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. (2023). Biomacromolecules.

- Solid-state polymerization of diacetylenes. (1972). Journal of Applied Physics.

- Polydiacetylene photocomposite material obtained by orthogonal chemistry: a detailed study at the mesoscopic scale. (2022). Nanoscale.

- UV-vis absorption spectra of PDA prepared with different UV irradiation... (n.d.).

- Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. (2023). Polymers.

- Structural aspects of the topochemical polymerization of diacetylenes. (n.d.). Advances in Polymer Science.

- Structural aspects of the topochemical polymerization of diacetylenes. (2025).

- Preparation, stability, and in vitro performance of vesicles made with diblock copolymers. (2001).

- Preparation, stability, and in vitro performance of vesicles made with diblock copolymers. (2025).

Sources

- 1. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. staff.ulsu.ru [staff.ulsu.ru]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Studies of the blue to red phase transition in polydiacetylene nanocom" by Anitha Patlolla, Qi Wang et al. [digitalcommons.njit.edu]

- 17. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 19. Triggering blue–red transition response in polydiacetylene vesicles: an electrochemical surface plasmon resonance method - Analyst (RSC Publishing) [pubs.rsc.org]

- 20. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]

- 21. Preparation, stability, and in vitro performance of vesicles made with diblock copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Chromatic properties of polydiacetylene from 5,7-Docosadiynoic acid

An In-Depth Technical Guide to the Chromatic Properties of Polydiacetylene from 5,7-Docosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, chromatic properties, and applications of polydiacetylene (PDA) derived from the this compound (DCDA) monomer. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific principles and field-proven insights that govern the remarkable chromatic behavior of this intelligent material.

Introduction: The Allure of Chromatic Polymers

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their distinct and visually perceptible colorimetric transitions in response to external stimuli.[1][2][3] This property makes them exceptional candidates for the development of highly sensitive colorimetric sensors. The polymerization of self-assembled diacetylene monomers, such as this compound (DCDA), leads to the formation of a polymer with an alternating ene-yne backbone.[4] This conjugated system is the source of its unique optical characteristics.

Initially, the polymerized DCDA exists in a metastable "blue phase." Upon exposure to various environmental triggers—including heat, pH changes, mechanical stress, or molecular recognition events—it undergoes a conformational change to a thermodynamically stable "red phase."[5][6][7] This blue-to-red transition is often accompanied by the emergence of fluorescence, providing a dual-signal output that is invaluable for sensing applications.[1][7][8] This guide will explore the fundamental principles governing this chromatic response, from monomer synthesis to practical application.

From Monomer to Polymer: Self-Assembly and Topochemical Polymerization

The journey from the colorless DCDA monomer to the intensely colored polydiacetylene is a process dictated by molecular self-assembly and photochemistry. The success of the polymerization is critically dependent on the precise arrangement of the monomers prior to UV exposure.

The Principle of Self-Assembly

This compound is an amphiphilic molecule, possessing a hydrophilic carboxylic acid headgroup and a long hydrophobic hydrocarbon tail. This structure drives its self-assembly in aqueous solutions into organized supramolecular structures, most commonly vesicles or liposomes.[9][10] Within these assemblies, the diacetylene monomers align in a specific orientation necessary for polymerization. For a successful 1,4-addition polymerization to occur, adjacent monomers must be positioned with a spacing of approximately 5 Å and a tilt angle of about 45° relative to the stacking axis.[4][11] This precise arrangement is facilitated by van der Waals interactions between the hydrophobic tails.

UV-Induced Photopolymerization

Once the DCDA monomers are properly aligned, polymerization is initiated by exposing the solution to 254 nm UV radiation.[4][9][12] The UV energy triggers a topochemical 1,4-addition reaction, cleaving the triple bonds and forming the conjugated ene-yne backbone of the polydiacetylene.[12] This process occurs without the need for catalysts or initiators, ensuring a clean polymerization with no by-products.[4] The duration of UV exposure is a critical parameter; insufficient exposure leads to incomplete polymerization, while prolonged exposure can cause an irreversible transition to the red phase.[13]

Experimental Protocol 1: Preparation of Poly(this compound) Vesicles

This protocol details the preparation of DCDA vesicles and their subsequent polymerization to yield the blue-phase PDA.

Materials:

-

This compound (DCDA) powder

-

Deionized water

-

Probe sonicator

-

Water bath

-

UV lamp (254 nm)

-

Glass vials

Methodology:

-

Monomer Suspension: Disperse DCDA powder in deionized water to a final concentration of 1 mM in a glass vial.

-

Heating and Sonication: Heat the suspension in a water bath to approximately 70-80°C, which is above the lipid's phase transition temperature. This facilitates the formation of vesicles.

-

Vesicle Formation: While hot, sonicate the solution using a probe sonicator for 15-20 minutes or until the solution becomes clear. This process breaks down larger aggregates into smaller, more uniform vesicles.

-

Annealing: Allow the solution to cool slowly to room temperature and then store it at 4°C for at least 8 hours. This annealing step promotes the formation of stable, well-ordered vesicle structures.

-

Photopolymerization: Place the vial containing the vesicle solution under a 254 nm UV lamp. Irradiate the sample with a controlled dose of UV energy (typically 1-1.5 mW/cm²). The solution will gradually turn a deep blue color, indicating the formation of the PDA backbone.[14] Monitor the color change and absorbance at ~640 nm to determine the optimal polymerization time.

The Blue-to-Red Chromatic Transition

The hallmark of polydiacetylene is its stimuli-responsive chromatic transition. This dramatic color change from blue to red is a direct consequence of a conformational rearrangement of the polymer backbone.

Spectral Properties

The two distinct chromatic states of poly(DCDA) can be quantified by UV-Vis absorption spectroscopy.

-

Blue Phase: The initial polymerized state exhibits a strong absorption maximum (λ_max) at approximately 640 nm.[1][2][9] This long-wavelength absorption is due to the extensive π-electron delocalization along the planar, highly conjugated polymer backbone.[2] The blue phase is generally non-fluorescent.[5][7]

-

Red Phase: Upon stimulation, the absorption peak shifts hypsochromically (to a shorter wavelength) to around 540 nm.[1][2][9] This spectral blue shift signifies a reduction in the effective conjugation length of the polymer backbone.[6] Critically, the red phase is typically fluorescent, providing a secondary signal for detection.[1][7]

| Property | Blue Phase | Red Phase |

| Visual Color | Blue | Red |

| Absorption λ_max | ~640 nm | ~540 nm |

| Fluorescence | Non-fluorescent | Fluorescent |

| Backbone Conformation | Planar, ordered | Non-planar, twisted |

| Thermodynamic State | Metastable | Stable |

Table 1: Comparison of the chromatic properties of blue- and red-phase polydiacetylene.

Mechanism of the Transition

The blue-to-red color change is not a chemical reaction but a physical rearrangement. External stimuli introduce stress on the polymer's side chains (the hydrocarbon tails of the DCDA monomers).[5][8] This stress is then transferred to the rigid ene-yne backbone, causing it to twist and distort from its initial planar conformation.[5][11] This transition to a non-planar state reduces the orbital overlap of the π-conjugated system, decreasing the effective conjugation length and thus increasing the energy of the π-π* electronic transition.[6] This energy increase corresponds to the absorption of higher-energy (shorter wavelength) light, resulting in the visible color change from blue to red.

Stimuli-Responsive Behavior: Triggering the Color Change

The versatility of poly(DCDA) lies in its sensitivity to a wide array of external triggers. This responsiveness is primarily mediated through the carboxylic acid headgroup and the long alkyl side chains.

-

Thermochromism: Heating a solution of blue-phase PDA induces a color change to red.[15] Increased thermal motion disrupts the ordered packing of the alkyl side chains, creating strain on the backbone and triggering the planar-to-non-planar transition.[16] This transition can be either reversible or irreversible depending on the specific molecular structure and the surrounding matrix.[17]

-

pH Sensitivity: The carboxylic acid headgroup of DCDA makes the polymer highly sensitive to pH.[2][3] In basic conditions, the headgroups deprotonate, becoming negatively charged. The resulting electrostatic repulsion between adjacent carboxylate groups induces significant conformational stress, leading to a rapid and distinct blue-to-red color change.[16] The color transition for similar PDAs with carboxylic acid headgroups typically begins around pH 9-10.[5][18]

-

Mechanochromism: Direct application of mechanical stress, such as through stretching or sonication, can also provide the energy needed to disrupt the side-chain packing and induce the chromatic transition.[2][7]

-

Molecular Recognition: The surface of the PDA vesicles can be functionalized with recognition elements (e.g., antibodies, aptamers). The binding of a target analyte to these elements can cause a local perturbation sufficient to trigger the blue-to-red transition, forming the basis of many biosensors.[4][4]

Experimental Protocol 2: Quantifying the pH-Induced Chromatic Response

This protocol describes how to measure the colorimetric response of poly(DCDA) vesicles to changes in pH.

Materials:

-

Polymerized blue-phase poly(DCDA) vesicle solution (from Protocol 1)

-

pH buffer solutions (ranging from pH 4 to pH 12)

-

0.1 M KOH solution

-

UV-Vis Spectrophotometer

-

Cuvettes

Methodology:

-

Sample Preparation: Prepare a series of cuvettes. To each, add a fixed volume of the stock blue-phase PDA vesicle solution.

-

pH Adjustment: Add varying amounts of pH buffer solutions or small aliquots of 0.1 M KOH to each cuvette to achieve a range of final pH values (e.g., pH 7, 8, 9, 10, 11, 12). Ensure thorough but gentle mixing.

-

Spectroscopic Measurement: For each sample, record the full UV-Vis absorption spectrum from 400 nm to 700 nm.

-

Data Analysis: Calculate the Colorimetric Response (CR%) for each pH value using the following formula:

-

CR% = [ (PB₀ - PBᵢ) / PB₀ ] * 100

-

Where PB = A_blue / (A_blue + A_red)

-

A_blue is the absorbance at ~640 nm and A_red is the absorbance at ~540 nm.

-

PB₀ is the value for the initial blue-phase solution (before pH change), and PBᵢ is the value for the sample at a specific pH.

-

-

Result Interpretation: Plot the CR% as a function of pH. This will reveal the pH at which the color transition is initiated and completed, providing a quantitative measure of the sensor's sensitivity. An increase in the peak at ~540 nm and a decrease at ~640 nm confirms the blue-to-red transition.[11][18]

Applications in Research and Drug Development

The unique chromatic properties of poly(DCDA) make it a powerful tool in various scientific fields.

-

Colorimetric Biosensors: PDA-based sensors have been developed for the detection of pathogens (like E. coli), toxins, metal ions, and other biomolecules.[18][19][20] The ability to see a result with the naked eye makes them ideal for rapid, low-cost screening and point-of-care diagnostics.[9]

-

Drug Delivery Monitoring: PDA can be incorporated into drug delivery vehicles like liposomes. A color change could potentially signal the release of a drug or an interaction with the target cell, providing a visual confirmation of the therapeutic action.

-

Smart Packaging: PDA films can be integrated into food packaging to provide a real-time, visual indication of spoilage by detecting changes in pH or the presence of bacterial byproducts.[9][21]

Conclusion

Polydiacetylene derived from this compound is a highly versatile smart material with chromatic properties that are both visually striking and scientifically robust. The transition from a blue, non-fluorescent state to a red, fluorescent one is driven by a precisely understood conformational change in its conjugated backbone, which can be triggered by a host of external stimuli. This predictable and sensitive response provides a powerful platform for developing the next generation of sensors, indicators, and responsive materials for the pharmaceutical and biotechnology industries. A thorough understanding of the principles of self-assembly, polymerization, and the mechanism of the chromatic transition is paramount to harnessing the full potential of this remarkable polymer.

References

- Kew, S. J., & Hall, E. A. H. (2007). Triggering blue–red transition response in polydiacetylene vesicles: an electrochemical surface plasmon resonance method. RSC Publishing.

- Yoo, J., & Ligler, F. S. (2016). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. MDPI.

- Kolluru, P. V., & Konaganti, V. K. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies.

- Kew, S. J., & Hall, E. A. H. (2007). Triggering blue–red transition response in polydiacetylene vesicles: an electrochemical surface plasmon resonance method. RSC Publishing.

- Castillo, R. V., et al. (2021). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles.

- Thakuri, A., et al. (n.d.). The mechanism of the chromatic response of polydiacetylenes is via a)...

- Qian, X., & Städler, B. (2019). Recent Developments in Polydiacetylene-Based Sensors.

- Kolluru, P. V., & Konaganti, V. K. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega.

- Yao, C., et al. (2021). Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH. ACS Omega.

- Nakanishi, H., & Matsuda, H. (1999).

- Ferreira, M. C., et al. (2022). Thermochromism in Polydiacetylene/Poly(vinyl alcohol) Hydrogels Obtained by the Freeze–Thaw Method: A Theoretical and Experimental Study. Industrial & Engineering Chemistry Research.

- Various Authors. (n.d.). Photopolymerization of diacetylenes.

- Le, T. D., et al. (2019). Polydiacetylene-based sensors to detect food spoilage. American Chemical Society.

- Lee, J., et al. (2021). Polydiacetylene-based sensors for food applications.

- Kolluru, P. V., et al. (2022). A study on the conformation-dependent colorimetric response of polydiacetylene supramolecules to external triggers. RSC Publishing.

- Gole, A., et al. (2021).

- Lee, S., & Gu, M. B. (2020). Polydiacetylene (PDA)

- Qian, X., & Städler, B. (2019). Recent Developments in Polydiacetylene-Based Sensors. American Chemical Society.

- Various Authors. (n.d.). Colorimetric properties of polydiacetylenes.

- Chen, J., et al. (2023). Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy.

- Ferreira, M. C., et al. (2022). Investigation of the Colorimetric Transition in Polydiacetylene Nanovesicles Induced by α-Cyclodextrin and the Inhibitory Role of Triblock Copolymer Addition. Preprints.org.

- Li, Y., et al. (2017). High Temperature Thermochromic Polydiacetylenes: Design and Colorimetric Properties. Applied Surface Science.

- Geng, Y., et al. (2016). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet.

- Kim, J., & Kim, D. P. (2021). Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan.

- Liu, Y., et al. (2022). Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition. Dyes and Pigments.

- Yao, C., et al. (2021). Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH.

- Kim, T., et al. (2001). Fabrication of Extended Conjugation Length Polymers within Diacetylene Monolayers on Au Surfaces: Influence of UV Exposure Time. Langmuir.

- Geng, Y., et al. (2016). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. Semantic Scholar.

- Yao, C., et al. (2021). Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH. Semantic Scholar.

- Various Authors. (n.d.). Chemical structure of polydiacetylene and its chromatic properties.

- Wenzel, M., & Atkinson, G. H. (1989). Chromatic properties of polydiacetylene films. OSTI.GOV.

- Lee, J., et al. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]

- 4. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Polydiacetylene-based sensors to detect food spoilage - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A study on the conformation-dependent colorimetric response of polydiacetylene supramolecules to external triggers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Enhancing the reversibility of thermochromism of polydiacetylene-based nanostructures embedded in a natural polymer matrix - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01233C [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

5,7-Docosadiynoic Acid for Smart Polymer Development: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 5,7-docosadiynoic acid (DCDA) as a foundational monomer for the synthesis of smart polymers, specifically polydiacetylenes (PDAs). We will explore the fundamental principles of topochemical polymerization, the mechanism behind the unique chromatic and fluorescent responses of these materials, and detailed protocols for their synthesis and assembly into functional architectures such as vesicles and films. Furthermore, this guide will cover the critical characterization techniques and delve into the promising applications of DCDA-based smart polymers in the fields of biosensing and drug delivery, offering a comprehensive resource for scientists and researchers aiming to leverage these dynamic materials.

Introduction: The Power of Polydiacetylenes

In the realm of stimuli-responsive materials, polydiacetylenes (PDAs) stand out for their remarkable ability to undergo a distinct colorimetric and fluorescent transition in response to a wide array of external stimuli.[1][2] This "smart" behavior, typically a shift from a deep blue to a vibrant red, makes them highly effective reporters for molecular-level events. At the heart of many of these advanced materials is the diacetylene monomer, and specifically, amphiphilic diacetylenes like this compound (DCDA).

DCDA is a long-chain carboxylic acid containing a diacetylene (-C≡C-C≡C-) functional group. Its amphiphilic nature—a hydrophilic carboxylic acid head group and a long hydrophobic alkyl tail—is crucial for its self-assembly into ordered supramolecular structures like vesicles (liposomes) and films.[3] It is this ordered assembly that is the prerequisite for the transformation of individual monomer units into a conjugated polymer backbone through a process known as topochemical polymerization.[1] The resulting PDA polymer possesses a unique electronic structure responsible for its fascinating optical properties, which can be modulated by environmental changes such as temperature, pH, mechanical stress, and, most importantly for drug development, interactions with biological molecules.[2][4]

Fundamental Principles: From Monomer to Smart Polymer

Topochemical Polymerization

The conversion of DCDA monomers into a colored PDA polymer is not a typical solution-phase polymerization. Instead, it occurs in the solid state, a process termed topochemical polymerization. The key requirement is the precise alignment of the diacetylene moieties of the monomers within a crystal lattice or a self-assembled structure.[1]

Upon exposure to 254 nm UV irradiation, a 1,4-addition polymerization reaction is initiated.[1][5] This reaction connects the monomers, forming a highly conjugated backbone of alternating double and triple bonds, often referred to as an "ene-yne" structure. The extensive π-electron delocalization along this rigid, planar backbone is responsible for the polymer's strong absorption in the long-wavelength region of the visible spectrum, resulting in its characteristic deep blue color.

The Blue-to-Red Chromatic Transition

The "smart" response of PDAs is rooted in the transition from the low-energy blue phase to a higher-energy red phase. This is not a chemical change but a physical one—a conformational transition of the polymer backbone.[6]

-

Blue Phase: The polymer backbone is planar and fully conjugated. This allows for maximum π-orbital overlap, resulting in absorption at longer wavelengths (~640 nm).[7] This phase is typically non-fluorescent.

-

Red Phase: When the polymer is perturbed by an external stimulus, the side chains are disordered. This introduces strain on the conjugated backbone, causing it to twist and become non-planar.[2][6][8] This twisting reduces the effective conjugation length, leading to a blue shift in absorption to a maximum of around 540 nm and the appearance of red fluorescence.[6][7]

This transition is the fundamental sensing mechanism. Any event that can disrupt the packing of the polymer's side chains can trigger this visible and fluorescent signal.

Caption: Workflow for the synthesis of PDA vesicles.

Characterization of DCDA-Based Smart Polymers

To quantify the response of PDA polymers, several analytical techniques are essential.

| Technique | Purpose | Key Parameters Measured |

| UV-Vis Spectroscopy | To monitor the colorimetric transition and quantify the response. | Absorbance maxima of the blue (~640 nm) and red (~540 nm) phases. The Colorimetric Response (%CR) is often calculated as: %CR = [ (A₀ - Aᵢ) / A₀ ] * 100, where A₀ is the absorbance of the blue peak before the stimulus and Aᵢ is the absorbance after. |

| Fluorescence Spectroscopy | To measure the increase in fluorescence upon the blue-to-red transition. | Emission intensity, typically in the 550-650 nm range, upon excitation of the red phase (~540 nm). |

| Dynamic Light Scattering (DLS) | To determine the size distribution and stability of PDA vesicles in solution. | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI). |

| Microscopy (TEM, AFM) | To visualize the morphology of the self-assembled structures (e.g., vesicles, films). | Size, shape, and surface topology. |

Applications in Drug Development and Research

The unique properties of DCDA-based polymers make them highly suitable for advanced biomedical applications.

High-Throughput Biosensors

By functionalizing the surface of PDA vesicles with specific recognition elements (antibodies, aptamers, peptides), highly sensitive biosensors can be developed. [9]The binding of a target analyte (e.g., a virus, bacterium, toxin, or biomarker) to the vesicle surface creates a localized mechanical stress that perturbs the polymer backbone, triggering a detectable blue-to-red color change. [5]This platform is attractive for:

-

Pathogen Detection: Vesicles decorated with antibodies or lipid extracts can detect bacteria or antimicrobial peptides. [5]* Biomarker Screening: Sensors can be designed to detect specific disease biomarkers, such as exosomes, by conjugating antibodies like anti-CD63 to the vesicle surface. [9]* Toxin and Small Molecule Detection: By incorporating specific receptors, sensors for environmental toxins or small molecules like melamine have been demonstrated. [5]

Caption: Analyte binding triggers a colorimetric response in a PDA vesicle biosensor.

Smart Drug Delivery Systems

Polymers play an integral role in advanced drug delivery systems by enabling controlled release and targeted delivery. [10][11]PDA-based vesicles can be engineered as "smart" drug delivery vehicles. Drugs can be encapsulated within the aqueous core or embedded within the lipid bilayer of the vesicles. The blue-to-red transition, triggered by a specific environmental cue in the target tissue (e.g., lower pH in a tumor microenvironment, or the presence of specific enzymes), can be designed to coincide with a change in membrane permeability, leading to the controlled release of the therapeutic payload. [6]This offers a pathway to creating delivery systems that release drugs only when and where they are needed, potentially increasing efficacy and reducing side effects.

Challenges and Future Outlook

Despite their great promise, challenges remain in the widespread application of DCDA-based polymers. Issues such as long-term stability, reproducibility between batches, and the potential for non-specific interactions need to be addressed. [2]Future research is focused on synthesizing new diacetylene monomers with enhanced functionalities, improving the control over self-assembly and polymerization, and developing more robust and reversible systems for applications in reusable sensors and dynamic therapeutic devices. [12]

References

- Properties and Applications of Stimuli-Responsive Diacetylenes. Crystal Growth & Design.

- Responsive Polydiacetylene Vesicles for Biosensing Microorganisms. PMC - NIH.

- Rapid Light-Driven Color Transition of Novel Photoresponsive Polydiacetylene Molecules.

- Stimuli-Responsive Polydiacetylene Based on the Self-Assembly of a Mercury-Bridged Macrocyclic Diacetylene Dimer.

- Preparation of Bis-Polydiacetylene with Reversible Thermochromism and High Sensitivity toward Pb2+ Detection.

- Development of stimulus-responsive polydiacetylene systems for molecular colorimetric detection. DSpace@MIT.

- Polydiacetylene (PDA) Liposome-Based Immunosensor for the Detection of Exosomes. Biomacromolecules.

- Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy.

- A data-driven approach to control stimulus responsivity of functional polymer materials: Predicting thermoresponsive color-change properties of polydiacetylene. Digital Discovery.

- Schematic illustration of polydiacetylene (PDA) vesicle synthesis using...

- Fabrication of polydiacetylene particles using a solvent injection method. RSC Publishing.

- A study on the conformation-dependent colorimetric response of polydiacetylene supramolecules to external triggers. RSC Publishing.

- Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator.

- Colorimetric properties of polydiacetylenes.

- Colorimetric transition pathway mapping in polydiacetylene by hyperspectral microscopy. ChemRxiv.

- Applications of Docosanedioic Acid in Polymer Chemistry: Applic

- Polymeric drugs: Advances in the development of pharmacologically active polymers. PMC.

- Polymers for Drug Delivery Systems. PMC - PubMed Central.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]

- 3. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]